HKOCl-3

Vue d'ensemble

Description

HKOCl-3 is a fluorescent probe specifically designed for the detection of hypochlorous acid (HOCl). Hypochlorous acid is a reactive oxygen species that plays a crucial role in various biological processes, including development, innate immunity, and the pathogenesis of several diseases. The compound this compound is known for its ultra-selectivity, ultra-sensitivity, and rapid response in detecting hypochlorous acid, making it a valuable tool in scientific research .

Méthodes De Préparation

The synthesis of HKOCl-3 involves a selective oxidative O-dearylation reaction of 2,6-dichlorophenol towards hypochlorous acid. The reaction conditions typically include the use of acetic acid and hydrobromic acid under reflux for 12 hours in an argon atmosphere. The reaction mixture is then cooled, diluted with ethyl acetate, and washed sequentially with hydrochloric acid, water, and brine

Analyse Des Réactions Chimiques

HKOCl-3 primarily undergoes oxidative reactions with hypochlorous acid. The probe reacts with hypochlorous acid to produce fluorescent products such as fluorescein and its mono- or di-chlorinated derivatives. The reaction is highly selective for hypochlorous acid over other reactive oxygen species, making it an effective tool for detecting hypochlorous acid in complex biological environments .

Applications De Recherche Scientifique

Chemical Properties and Mechanism

HKOCl-3 is based on a selective oxidative O-dearylation reaction of 2,6-dichlorophenol, which allows it to exhibit ultra-selectivity and sensitivity towards HOCl over other reactive species. The probe is characterized by:

- Fluorescence Turn-On Mechanism : Upon interaction with HOCl, this compound undergoes a reaction that significantly enhances its fluorescence, allowing for real-time monitoring of HOCl levels in live cells.

- Biocompatibility : Studies indicate that this compound is virtually nontoxic at concentrations up to 20 μM in RAW264.7 mouse macrophages, making it suitable for biological applications.

Live-Cell Imaging

This compound has been successfully utilized for imaging endogenous HOCl in various types of phagocytes, including:

- RAW264.7 mouse macrophages

- BV-2 mouse microglia

- THP-1 human monocytic macrophages

- Primary human polymorphonuclear neutrophils

In these studies, this compound allowed researchers to visualize the oxidative burst response in activated immune cells, providing insights into the dynamics of HOCl production during immune responses.

In Vivo Imaging

The probe has been employed in the in vivo imaging of live zebrafish embryos. This application demonstrates this compound's capability to monitor HOCl levels during developmental processes and its potential use in studying developmental biology.

Quantitative Detection

This compound has shown superior performance in quantitative assays:

- Flow Cytometry : The probe facilitates the quantitative detection of HOCl levels in cell populations, allowing for high-throughput analysis.

- 96-Well Microplate Assays : It has been effectively used in microplate assays to measure HOCl concentrations, demonstrating its versatility as a molecular tool.

Research on Reactive Oxygen Species

This compound is instrumental in advancing the understanding of ROS biology. Its ability to selectively detect HOCl enables researchers to explore its roles in various diseases, including:

- Inflammation

- Autoimmunity

- Cancer

- Neurodegeneration

Case Study 1: Detection of Endogenous HOCl

A study demonstrated the application of this compound in detecting endogenous HOCl production during phagocyte activation. The results indicated that this compound could reliably detect HOCl levels even in complex biological mixtures, with minimal interference from other substances such as sodium ions and glutathione .

Case Study 2: In Vivo Imaging in Zebrafish

In another study, this compound was used to visualize HOCl levels during the development of zebrafish embryos. This research highlighted the probe's utility in developmental biology and its potential implications for understanding ROS-related developmental disorders .

Mécanisme D'action

The mechanism of action of HKOCl-3 involves a selective oxidative O-dearylation reaction with hypochlorous acid. This reaction leads to the formation of fluorescent products, which can be detected using various imaging techniques. The probe’s ultra-selectivity and ultra-sensitivity are attributed to its ability to react specifically with hypochlorous acid, producing a rapid turn-on fluorescent response .

Comparaison Avec Des Composés Similaires

HKOCl-3 is unique in its ultra-selectivity and ultra-sensitivity for hypochlorous acid detection. Similar compounds include other fluorescent probes designed for reactive oxygen species detection, such as fluorescein-based probes and dichlorofluorescein. this compound stands out due to its higher selectivity and sensitivity towards hypochlorous acid, making it a superior choice for specific applications in biological research .

Activité Biologique

HKOCl-3 is a novel fluorescent probe designed for the selective detection of hypochlorous acid (HOCl), a reactive oxygen species with significant biological implications. This compound has been developed to enhance our understanding of HOCl's role in various physiological and pathological processes, particularly in immune responses and inflammation.

Overview of this compound

This compound exhibits ultra-selectivity and sensitivity towards HOCl, making it a valuable tool for live-cell imaging and quantitative analysis. Its design allows for a rapid turn-on fluorescence response upon interaction with HOCl, distinguishing it from other reactive species such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻) .

The mechanism by which this compound detects HOCl involves a specific reaction that leads to a significant increase in fluorescence intensity. The probe shows a greater than 358-fold enhancement in fluorescence when exposed to HOCl compared to negligible responses from other reactive species. This selectivity is crucial for accurate biological measurements .

Biocompatibility and Toxicity

Studies have demonstrated that this compound is virtually non-toxic at concentrations up to 20 µM after 24 hours of incubation in RAW264.7 mouse macrophages. This biocompatibility is essential for its application in live-cell imaging without adverse effects on cellular health .

Detection of Endogenous HOCl

This compound has been successfully utilized to visualize endogenous HOCl production in various activated phagocytes, including:

- RAW264.7 mouse macrophages

- BV-2 mouse microglia

- THP-1 human monocytic macrophages

- Primary human polymorphonuclear neutrophils (PMNs)

In these studies, cells were co-incubated with this compound and phorbol myristate acetate (PMA), resulting in a substantial increase in fluorescence, indicating active HOCl production during oxidative bursts .

In Vivo Imaging

The probe has also been applied in vivo, particularly in imaging zebrafish embryos at different developmental stages. This application allows researchers to observe the spatial and temporal dynamics of HOCl production, providing insights into its roles during development .

Study 1: Confocal Imaging of Phagocytes

In one study, RAW264.7 cells were treated with this compound alongside various enzyme inhibitors to elucidate the pathways involved in HOCl production. The fluorescence signal was dose-dependently reduced by inhibitors targeting protein kinase C (PKC) and NADPH oxidase (NOX), confirming the probe's selective response to HOCl .

Study 2: Flow Cytometry and Microplate Assays

This compound was employed in flow cytometry and 96-well microplate assays to quantitatively detect endogenous HOCl levels. These methods demonstrated the probe's versatility and effectiveness across different experimental setups .

Data Table: Comparative Sensitivity of this compound

| Reactive Species | Fluorescence Response (Fold Increase) |

|---|---|

| HOCl | >358 |

| H₂O₂ | Negligible |

| ONOO⁻ | Negligible |

| - OH | >83 |

Propriétés

IUPAC Name |

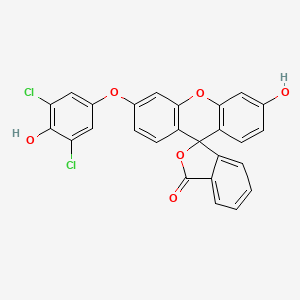

3'-(3,5-dichloro-4-hydroxyphenoxy)-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H14Cl2O6/c27-20-10-15(11-21(28)24(20)30)32-14-6-8-19-23(12-14)33-22-9-13(29)5-7-18(22)26(19)17-4-2-1-3-16(17)25(31)34-26/h1-12,29-30H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWYBZBGVRLHND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6=CC(=C(C(=C6)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H14Cl2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.